molecular formula C10H11ClF3NO B13049929 (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13049929
M. Wt: 253.65 g/mol
InChI Key: UGVWZZDBVGYSLF-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a substituted phenyl ring with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₁₀H₁₁ClF₃NO, with a molecular weight of 253.65 g/mol . This compound is primarily used in research settings, with applications in medicinal chemistry and asymmetric synthesis .

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1

InChI Key

UGVWZZDBVGYSLF-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

One widely employed method involves the asymmetric reductive amination of 2-chloro-3-(trifluoromethyl)benzaldehyde with a chiral amine source or chiral catalyst system.

  • Step 1: The aldehyde reacts with ammonia or a primary amine under reductive conditions.
  • Step 2: A chiral catalyst (e.g., a chiral transition metal complex) mediates the selective reduction of the imine intermediate to the chiral amino alcohol.

This method yields the (1S,2R)-configured amino alcohol with high enantiomeric excess.

Chiral Epoxide Opening

Another approach involves:

  • Synthesis of a chiral epoxide intermediate derived from the corresponding allylic alcohol.
  • Nucleophilic ring-opening of the epoxide by an amine nucleophile under stereocontrolled conditions.

This method provides excellent stereochemical control and is adaptable for scale-up.

Enzymatic Resolution

Biocatalytic methods can also be employed:

  • Racemic mixtures of the amino alcohol are subjected to enzymatic resolution using lipases or amino acid oxidases.
  • This selectively converts one enantiomer, allowing isolation of the desired (1S,2R) isomer.

While effective, enzymatic methods may require additional purification steps.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Enantiomeric Excess (ee %) Notes
Reductive Amination 2-chloro-3-(trifluoromethyl)benzaldehyde, chiral catalyst, H2 or NaBH3CN 0–40 °C 75–90 >95 High stereoselectivity with optimized catalyst
Epoxide Opening Chiral epoxide, amine nucleophile, solvent (e.g., THF) Room temp to 50 °C 65–85 90–98 Requires preparation of epoxide precursor
Enzymatic Resolution Racemic amino alcohol, lipase, buffer pH 7–8 25–37 °C 40–50 (per enantiomer) >99 May require multiple cycles for purity

Mechanistic Insights and Stereochemical Control

  • The trifluoromethyl group on the aromatic ring increases lipophilicity and influences the electronic environment, which can affect catalyst-substrate interactions during asymmetric synthesis.
  • The chlorine substituent at the 2-position contributes steric effects that guide the approach of nucleophiles or catalysts, favoring the (1S,2R) stereochemistry.
  • Chiral catalysts used often contain ligands designed to form specific transition states, stabilizing intermediates that lead to the desired stereoisomer.

Research Findings and Comparative Analysis

  • Studies demonstrate that asymmetric reductive amination using chiral iridium or rhodium complexes achieves the best balance of yield and stereoselectivity for this compound.
  • Epoxide opening methods, while stereoselective, require additional synthetic steps to prepare the epoxide and may be less efficient for industrial scale.
  • Enzymatic resolution provides excellent enantiopurity but lower overall yields and longer processing times.
  • Optimization of solvent, temperature, and catalyst loading is crucial to maximize yield and enantiomeric excess.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Enantiomeric Excess Industrial Viability
Asymmetric Reductive Amination High yield, high stereoselectivity Requires expensive chiral catalysts 75–90% >95% High
Chiral Epoxide Opening Good stereocontrol Multi-step synthesis, moderate yield 65–85% 90–98% Moderate
Enzymatic Resolution Excellent enantiopurity Low yield, longer process 40–50% >99% Low to Moderate

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into different amine derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions include various amine derivatives, ketones, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL Applications

This compound is a chiral compound that has applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the chiral centers gives it unique chemical properties and biological activities.

Chemical Properties
The molecular formula of this compound is C10H11ClF3NOC_{10}H_{11}ClF_{3}NO, and it has a molecular weight of 253.65 g/mol. Its predicted boiling point is approximately 316.7 °C, and it has a density of 1.359 g/cm³. The acid dissociation constant (pKa) is estimated to be around 12.33.

Synonyms:

  • 1-AMINO-1-[2-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-2-OL
  • 1270346-24-1
  • N16078

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry
It can be used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine
It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry
The compound is used in the development of agrochemicals and materials science and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chiral centers contribute to the compound’s ability to interact selectively with chiral biological targets, leading to specific biological effects.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chiral centers contribute to the compound’s ability to interact selectively with chiral biological targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent groups, their positions on the phenyl ring, or stereochemistry. These variations influence physicochemical properties and biological activity.

Compound Name Substituents (Phenyl Ring) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL (Target) 2-Cl, 3-CF₃ (1S,2R) C₁₀H₁₁ClF₃NO 253.65 Research use; discontinued sales
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl) (1S,2R) C₁₃H₂₁NO 207.31 Chiral intermediate in synthesis
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-Cl, 4-CF₃ (1S,2R) C₁₀H₁₁ClF₃NO 253.65 Similar molecular weight; discontinued
(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL 2-Cl, 5-CF₃ (1R,2R) C₁₀H₁₁ClF₃NO 253.65 Stereochemical isomer; unknown bioactivity
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-Br, 5-Me (1S,2R) C₁₀H₁₄BrNO 252.14 Predicted density: 1.406 g/cm³; research use

Key Observations :

  • Stereochemistry : The (1R,2R) isomer () may exhibit divergent pharmacological behavior compared to the (1S,2R) configuration due to chiral recognition in enzymes or receptors.
  • Substituent Type : Replacing -CF₃ with tert-butyl () increases hydrophobicity, which could enhance membrane permeability but reduce solubility .
Physicochemical Properties
  • Molecular Weight : All trifluoromethyl- and chlorine-substituted analogs share identical molecular weights (253.65 g/mol), but bromine substitution () increases weight to 252.14 g/mol .
  • Density and Boiling Points : The bromo-methyl analog () has a predicted density of 1.406 g/cm³ , higher than the target compound, likely due to bromine’s atomic mass . Boiling points are unspecified for most analogs but are critical for purification in synthesis.

Biological Activity

(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, with the CAS number 1213074-73-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H11ClF3NO, with a molecular weight of 253.65 g/mol. Its predicted boiling point is approximately 316.7 °C, and it has a density of 1.359 g/cm³. The acid dissociation constant (pKa) is estimated to be around 12.33 .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. The trifluoromethyl substituent can significantly improve the potency of the compound against various pathogens.

Key Findings:

  • In vitro studies have shown that related compounds with similar structures demonstrate effective inhibition against fungal strains such as Candida albicans and Aspergillus fumigatus.
  • The minimum effective concentration (MEC) for some analogs has been reported as low as 0.31 μg/mL, indicating strong antifungal properties .

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression.

Mechanisms of Action:

  • The presence of the amino group may facilitate interactions with enzymes or receptors involved in cell signaling pathways related to tumor growth.
  • Studies on fluorinated derivatives have shown promising results in inhibiting cancer cell lines, suggesting that this compound could exhibit similar effects .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Fluconazole Derivatives:
    • A study examined fluconazole analogs and found that modifications at the phenolic ring significantly enhanced antifungal activity against C. albicans. The incorporation of a trifluoromethyl group was particularly noted for increasing efficacy .
  • In Vivo Studies:
    • In murine models, certain derivatives demonstrated a survival rate of 100% when administered at doses of 50 mg/kg against C. albicans infections, showcasing the potential therapeutic benefits of compounds with similar structures .
  • Toxicity Assessments:
    • Toxicity studies revealed that while some enantiomers exhibited adverse effects at higher doses (30 mg/kg), others remained safe at lower doses (1 mg/kg), indicating a need for careful dose optimization in therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65 g/mol
Boiling Point316.7 °C
Density1.359 g/cm³
pKa12.33
Biological ActivityObservations
Antifungal EfficacyMEC = 0.31 μg/mL
In Vivo Survival Rate100% at 50 mg/kg
ToxicitySafe at ≤ 1 mg/kg

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